1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-sec-butyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)-

Description

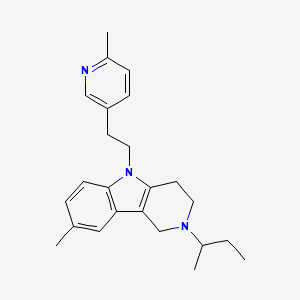

The compound 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-sec-butyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)- is a tetrahydro-pyridoindole derivative characterized by:

- Core structure: A 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold, a bicyclic system with a pyridine ring fused to an indole moiety.

- Substituents:

- Position 2: A sec-butyl group (−CH(CH3)CH2CH3).

- Position 8: A methyl group.

- Position 5: A 2-(6-methyl-3-pyridyl)ethyl side chain.

Physicochemical Properties (from ):

- XlogP: 4.8 (high lipophilicity).

- Topological Polar Surface Area (PSA): 21.1 Ų (moderate permeability).

- Molecular Weight: ~423 g/mol.

Properties

CAS No. |

20675-00-7 |

|---|---|

Molecular Formula |

C24H31N3 |

Molecular Weight |

361.5 g/mol |

IUPAC Name |

2-butan-2-yl-8-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole |

InChI |

InChI=1S/C24H31N3/c1-5-19(4)26-12-11-24-22(16-26)21-14-17(2)6-9-23(21)27(24)13-10-20-8-7-18(3)25-15-20/h6-9,14-15,19H,5,10-13,16H2,1-4H3 |

InChI Key |

SNZSORFLOYWLPF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1CCC2=C(C1)C3=C(N2CCC4=CN=C(C=C4)C)C=CC(=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2,3,4,5-Tetrahydro-2-sec-butyl-8-methyl-5-[2-(6-methyl-3-pyridyl)ethyl]-1H-pyrido[4,3-b]indole, often involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the hydrazone intermediate can be heated in a solvent like Dowtherm A to induce cyclization, followed by recrystallization from dimethylformamide (DMF) to obtain the target product .

Industrial Production Methods

Industrial production of such complex compounds typically involves optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-2-sec-butyl-8-methyl-5-[2-(6-methyl-3-pyridyl)ethyl]-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

The compound 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a chemical scaffold with notable applications, particularly as a novel chemotype of potentiators for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channels . Research has focused on its ability to address basic defects associated with CF-causing mutations, restoring CFTR function . The compound has also been explored for neuroprotective drug development .

CFTR Potentiators:

- Identification and Activity: 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has been identified as a novel chemotype of CFTR potentiators . Structure-activity relationship studies have led to the discovery of compound 39 , which is effective in rescuing the gating defect of F508del- and G551D-CFTR .

- In Vitro Studies: Compound 39 demonstrates a promising in vitro druglike profile and considerable exposure in vivo . Some compounds within this class can increase CFTR activity, approaching the effect of VX-770 .

- Dose-Response Relationship: Derivatives 1 and 3 show good efficacy and sub-micromolar potency . Further evaluation in secondary screening assays helps in discriminating the most interesting hits for structural investigations .

Neuroprotective Applications:

- Substituted 2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indoles have been studied for the development of highly effective neuroprotective drugs .

Other Possible Applications

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-2-sec-butyl-8-methyl-5-[2-(6-methyl-3-pyridyl)ethyl]-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

*Estimated based on structural similarity.

Functional Comparisons

- CFTR Modulation: Tetrahydro-pyridoindole derivatives (e.g., Hit-7(1)) enhance CFTR activity, with efficacy approaching VX-770 (a cystic fibrosis therapy) .

- Neurotherapeutic Applications :

- Dimetabon’s failure in Alzheimer’s Phase III trials highlights the scaffold’s variable efficacy; structural nuances (e.g., methyl vs. sec-butyl) may explain this discrepancy .

Biological Activity

1H-Pyrido(4,3-b)indole derivatives, particularly 2,3,4,5-tetrahydro-2-sec-butyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)-, have gained attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound with a focus on its anticancer properties, potential as a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, and neuroprotective effects.

Anticancer Activity

Recent studies have shown that 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives exhibit significant antiproliferative activity against various cancer cell lines.

Key Findings:

- Cell Lines Tested : The antiproliferative effects were evaluated against HeLa (cervical cancer), A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines.

- IC50 Values : The synthesized compounds demonstrated IC50 values ranging from 0 μM to 100 μM. Notably, compound 4c had IC50 values of 13.71 μM (HeLa), 9.42 μM (A549), 15.06 μM (HepG2), and 14.77 μM (MCF-7), indicating potent activity against these cell lines .

| Compound | HeLa IC50 (μM) | A549 IC50 (μM) | HepG2 IC50 (μM) | MCF-7 IC50 (μM) |

|---|---|---|---|---|

| 4c | 13.71 | 9.42 | 15.06 | 14.77 |

| 4g | <30 | Moderate | Moderate | Moderate |

Cystic Fibrosis Potentiation

The compound has also been identified as a potential CFTR potentiator, which is crucial for treating cystic fibrosis caused by mutations in the CFTR gene.

- Structure-Activity Relationship : The tetrahydro-1H-pyrido[4,3-b]indole core was found to enhance the function of mutant CFTR channels by improving their gating properties.

- Efficacy : In vitro studies demonstrated that specific derivatives showed sub-micromolar potency in activating mutant CFTR channels in bronchial epithelial cells expressing F508del-CFTR and G551D-CFTR .

Neuroprotective Effects

Research indicates that derivatives of tetrahydro-pyrido[4,3-b]indoles possess neuroprotective properties.

Experimental Evidence:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this pyridoindole derivative, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Pd-catalyzed amidation and cyclization, as demonstrated for structurally similar pyridoindoles. Key steps include coupling of substituted indole precursors with pyridyl-ethyl moieties under inert atmospheres (e.g., nitrogen). Optimization of catalysts (e.g., Pd(PPh₃)₄) and temperature (80–120°C) improves yields .

- Analytical Validation : LC-MS (e.g., m/z = 351 [M+H]+) and elemental analysis (C, H, N percentages) confirm purity .

Q. How can structural elucidation be performed to resolve ambiguities in stereochemistry?

- Techniques : Use a combination of ¹H/¹³C NMR and X-ray crystallography. For example, NMR can identify substituent positions (e.g., sec-butyl vs. cyclohexyl groups), while single-crystal X-ray studies (R factor <0.06) resolve stereochemical ambiguities in tetrahydro-pyridoindole cores .

- Challenges : Overlapping signals in NMR may require 2D experiments (COSY, HSQC) .

Q. What safety protocols are critical when handling this compound in the lab?

- Guidelines : Follow GHS-compliant protocols for pyridoindoles: use fume hoods, PPE (gloves, goggles), and avoid inhalation. Toxicity data for analogues suggest potential irritancy; store at 2–8°C in inert atmospheres .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., LC-MS vs. NMR) be reconciled during characterization?

- Resolution Strategy : Cross-validate with high-resolution mass spectrometry (HRMS) and isotopic pattern analysis. For example, LC-MS discrepancies in m/z may arise from adduct formation (e.g., Na⁺/K⁺), while NMR integration errors require recalibration with internal standards (e.g., TMS) .

- Case Study : A reported m/z = 254 [M+H]+ for a related compound was resolved via HRMS, confirming the molecular formula C₁₆H₁₉N₃ .

Q. What computational methods are suitable for predicting the compound’s reactivity in heterocyclic functionalization?

- Approach : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can model electrophilic substitution patterns at the indole C-8 position. Compare HOMO-LUMO gaps to experimental reactivity in Friedel-Crafts alkylation or Suzuki-Miyaura couplings .

Q. How do substituent variations (e.g., sec-butyl vs. methyl groups) impact binding affinity in biological assays?

- Experimental Design : Synthesize analogues with systematic substitutions and test via fluorescence polarization or SPR. For example, replacing the 6-methyl-3-pyridyl group with 4-pyridyl reduces steric hindrance, potentially enhancing receptor binding .

Q. What strategies mitigate side reactions during N-alkylation of the pyridoindole core?

- Optimization : Use bulky bases (e.g., DBU) to deprotonate the indole nitrogen selectively. Solvent choice (e.g., DMF vs. THF) and slow addition of alkylating agents (e.g., sec-butyl bromide) minimize dimerization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 70% vs. 92%) for similar compounds?

- Root Cause : Variations often stem from catalyst purity, solvent dryness, or reaction scaling. For instance, Pd catalyst pre-activation (via reduction with H₂ or BH₃) improves consistency .

- Validation : Replicate reactions under strictly controlled conditions (e.g., Schlenk line for air-sensitive steps) .

Q. Why do different studies report conflicting melting points for structurally analogous pyridoindoles?

- Factors : Polymorphism or residual solvents (e.g., EtOAc vs. hexane) alter melting ranges. Recrystallization from a single solvent system (e.g., ethanol/water) standardizes results .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.